Cas no 2089672-80-8 (2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide)
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- 2-amino-N-cyclopropyl-N-(oxan-4-yl)propanamide
- 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
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- Inchi: 1S/C11H20N2O2/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3
- InChI Key: IOFHKCJLQRYDNA-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)N(C(C(C)N)=O)C1CC1
Computed Properties
- Exact Mass: 212.152477885 g/mol
- Monoisotopic Mass: 212.152477885 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 212.29
- XLogP3: 0.2
- Topological Polar Surface Area: 55.6
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192486-100mg |
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192486-500mg |
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A192486-1g |
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7437-0.25g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7437-0.5g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7437-1g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7437-2.5g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7437-5g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7437-10g |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide |
2089672-80-8 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Comprehensive Overview of 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (CAS No. 2089672-80-8)
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the CAS number 2089672-80-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyclopropyl group, a tetrahydro-2H-pyran-4-yl moiety, and an amino propanamide backbone. Its structural complexity makes it a valuable candidate for drug discovery, particularly in targeting specific enzymatic pathways or receptor interactions.
The growing interest in 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is driven by its potential applications in medicinal chemistry and biotechnology. Researchers are exploring its role as a building block for novel therapeutics, especially in areas like neurological disorders and metabolic diseases. The compound's cyclopropyl and tetrahydro-2H-pyran-4-yl groups contribute to its stability and bioavailability, which are critical factors in drug development. These attributes align with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount.
From a synthetic perspective, 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is synthesized through multi-step organic reactions, often involving amide coupling and cyclization techniques. The compound's CAS number 2089672-80-8 serves as a unique identifier in chemical databases, facilitating its tracking in high-throughput screening and computational drug design. Its molecular weight and physicochemical properties, such as logP and hydrogen bond donors/acceptors, are frequently analyzed to predict its behavior in biological systems.
In the context of drug discovery, 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is often compared to other small molecule inhibitors due to its potential to modulate protein-protein interactions. The tetrahydro-2H-pyran-4-yl group, in particular, is known to enhance binding affinity and selectivity, making it a focal point in structure-activity relationship (SAR) studies. This aligns with the increasing demand for targeted therapies in oncology and immunology, where minimizing off-target effects is crucial.
The compound's relevance extends to academic research and industrial applications. Laboratories worldwide are investigating its potential as a scaffold for developing new chemical entities (NCEs). Its CAS number 2089672-80-8 is frequently cited in patents and publications, underscoring its importance in intellectual property related to pharmaceutical innovations. Additionally, its compatibility with green chemistry principles is being explored to reduce environmental impact during synthesis.
As the scientific community continues to unravel the potential of 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, its role in next-generation therapeutics becomes increasingly evident. The compound's versatility and drug-like properties make it a promising candidate for addressing unmet medical needs. With advancements in AI-driven drug discovery and machine learning, the integration of such compounds into virtual screening pipelines is expected to accelerate, further solidifying its place in modern pharmaceutical research.
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